![molecular formula C10H7BrOS B073811 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone CAS No. 1131-87-9](/img/structure/B73811.png)
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, can involve multiple pathways. For instance, one method involves the reaction of (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst or by treating 2-bromo-1-benzothiophene with piperidine under specific conditions. Such methodologies highlight the versatility and complexity of synthesizing benzothiophene derivatives, with variations in procedures leading to different substituents on the benzothiophene core (Petrov, Popova, & Androsov, 2015).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including our compound of interest, is pivotal for understanding its chemical behavior. X-ray diffraction studies provide insights into the crystal structure, enabling the analysis of bond lengths, angles, and overall molecular geometry. For similar compounds, such analysis has shown the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which is crucial for understanding the reactivity and interaction with biological targets (Mary et al., 2015).
Scientific Research Applications
Pharmacological Profiles of Benzothiazepine Derivatives
Benzothiazepine derivatives are recognized for their wide range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The pharmacological significance of these compounds lies in their diverse bioactivities, making them valuable in drug research for the development of new therapeutic agents. Research efforts are particularly focused on exploring the structure-activity relationships of potent benzothiazepine compounds to identify new compounds with improved efficacy and safety profiles (Dighe et al., 2015).
Synthetic Applications and Environmental Impact
The synthesis of benzothiazepine and related compounds involves a variety of chemical transformations, highlighting the development of novel synthetic methods. These efforts aim not only to create efficient pathways for producing these compounds but also to explore their environmental impact, including potential ecological risks associated with their occurrence in various ecosystems. For instance, novel brominated flame retardants, which can include benzothiazepine derivatives, have been reviewed for their occurrence in indoor air, dust, consumer goods, and food, underscoring the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
The primary target of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, also known as T-817MA or Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
T-817MA interacts with the Amyloid beta A4 protein and exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
T-817MA affects the biochemical pathways related to Amyloid-beta protein . It prevents the neurodegeneration induced by this protein, which is a key factor in the development of Alzheimer’s disease . Additionally, T-817MA promotes neurite outgrowth , which could potentially contribute to the restoration of neuronal functions.
Result of Action
The result of T-817MA’s action is the prevention of neurodegeneration and the promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s and improve neuronal functions.
properties
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-bromoethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPGUCRHJHYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427623 |
Source
|
Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone | |
CAS RN |
1131-87-9 |
Source
|
Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.